molecular formula C13H25ClN4O2 B2859237 Tert-butyl4-(1,4,5,6-tetrahydropyrimidin-2-yl)piperazine-1-carboxylatehydrochloride CAS No. 2344677-97-8

Tert-butyl4-(1,4,5,6-tetrahydropyrimidin-2-yl)piperazine-1-carboxylatehydrochloride

Cat. No.: B2859237
CAS No.: 2344677-97-8
M. Wt: 304.82
InChI Key: PNQDGFKEDMOWKP-UHFFFAOYSA-N
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Description

Tert-butyl4-(1,4,5,6-tetrahydropyrimidin-2-yl)piperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a tetrahydropyrimidine ring and a tert-butyl carbamate group, with a hydrochloride counterion enhancing its solubility. Its structural complexity allows for diverse functionalization, making it a versatile intermediate in drug discovery .

Properties

IUPAC Name

tert-butyl 4-(1,4,5,6-tetrahydropyrimidin-2-yl)piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O2.ClH/c1-13(2,3)19-12(18)17-9-7-16(8-10-17)11-14-5-4-6-15-11;/h4-10H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQDGFKEDMOWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl4-(1,4,5,6-tetrahydropyrimidin-2-yl)piperazine-1-carboxylatehydrochloride typically involves the reaction of tert-butyl 4-(1,4,5,6-tetrahydropyrimidin-2-yl)piperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-(1,4,5,6-tetrahydropyrimidin-2-yl)piperazine-1-carboxylatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Tert-butyl4-(1,4,5,6-tetrahydropyrimidin-2-yl)piperazine-1-carboxylatehydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Tert-butyl4-(1,4,5,6-tetrahydropyrimidin-2-yl)piperazine-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Variations

The compound shares a piperazine-carboxylate backbone with several analogs but differs in substituents and ring systems:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Structural Features Reference
Target Compound 1,4,5,6-Tetrahydropyrimidin-2-yl, tert-butyl carboxylate, HCl C₁₄H₂₇N₃O₂·HCl ~305.8 (free base: 269.38) Piperazine core, bicyclic tetrahydropyrimidine, hydrochloride salt
CAS 205059-24-1 Piperidin-4-yl C₁₄H₂₇N₃O₂ 269.38 Piperazine-piperidine hybrid, no tetrahydropyrimidine
Compound 8 () 4-Chloro-2-(trifluoromethyl)phenyl, methylpyrimidine C₂₃H₂₄ClF₃N₄O₂ 504.91 Aryl and trifluoromethyl groups, pyrimidine-carbonyl linkage
Compound 20 () Fluorophenyl, bicyclic oxazin-4-yl C₃₂H₄₁FN₈O₄ 621.34 Complex bicyclic system, fluorinated aromatic ring

Key Observations :

  • Fluorinated derivatives (e.g., Compound 20) exhibit higher molecular weights and enhanced lipophilicity due to aromatic fluorine substitution .

Physicochemical and Pharmacokinetic Properties

Data from analogs provide insights into the target compound’s likely behavior:

Property Target Compound (Inferred) CAS 205059-24-1 Compound 8 ()
LogP ~2.5 (estimated) 2.19 3.82
TPSA ~60 Ų 49.6 Ų 78.7 Ų
Solubility Moderate (HCl salt enhances aqueous solubility) Low (log S = -3.62) Poor (log S = -5.07)
GI Absorption High (predicted) High Moderate
BBB Permeability Likely low No (BBB score: 0.81) No

Notes:

  • The hydrochloride salt improves solubility compared to free-base analogs like CAS 205059-24-1, which has low aqueous solubility (log S = -3.62) .
  • Bulkier substituents (e.g., Compound 8’s trifluoromethylphenyl group) reduce solubility but increase metabolic stability .

Reactivity Insights :

  • The tetrahydropyrimidine ring in the target compound may undergo oxidation or ring-opening under harsh conditions, unlike stable piperidine analogs .
  • Fluorinated derivatives (e.g., Compound 20) exhibit enhanced electronic effects, influencing reactivity in cross-coupling reactions .

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